An In-depth Technical Guide to the Mechanism of Action of CH7233163
An In-depth Technical Guide to the Mechanism of Action of CH7233163
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the core mechanism of action for CH7233163, a fourth-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to offer an in-depth resource for professionals in the fields of oncology research and drug development.
Core Mechanism of Action
CH7233163 is a potent and selective, non-covalent, ATP-competitive inhibitor of mutant EGFR.[1][2][3] Its primary role is to overcome acquired resistance to third-generation EGFR TKIs like osimertinib, which often arises from the C797S mutation in the EGFR kinase domain.[3][4]
Molecular Interaction: Crystal structure analysis reveals that CH7233163 binds to the ATP-binding pocket of the EGFR kinase domain.[3][5] This interaction occurs while the kinase is in its active αC-helix-in conformation.[3][4][6] By occupying the ATP pocket, CH7233163 directly competes with endogenous ATP, thereby preventing the autophosphorylation of the EGFR kinase domain.[3][6] This blockade is the critical step in inhibiting downstream signaling. The non-covalent nature of this binding distinguishes it from irreversible inhibitors.[1][2][3]
Selectivity Profile: CH7233163 demonstrates high selectivity for various EGFR mutants over wild-type (WT) EGFR.[3][4] It is particularly potent against the osimertinib-resistant triple mutations Del19/T790M/C797S and L858R/T790M/C797S.[3][7] Additionally, it maintains strong inhibitory activity against common activating mutations (Del19, L858R) and the first-generation TKI resistance mutation T790M (in double-mutant forms like Del19/T790M and L858R/T790M).[3][6][7] This broad mutant selectivity suggests its potential to not only treat osimertinib-resistant non-small cell lung cancer (NSCLC) but also to potentially prevent the emergence of on-target resistance mechanisms in earlier lines of therapy.[3][6]
Inhibition of Downstream Signaling Pathways
By preventing EGFR autophosphorylation, CH7233163 effectively halts the activation of key downstream signal transduction pathways that are critical for tumor cell proliferation and survival.[8][][10] The primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of EGFR blocks the recruitment of adaptor proteins like GRB2, preventing the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[8][][11] This shutdown leads to decreased cell proliferation.
-
PI3K-AKT-mTOR Pathway: The prevention of EGFR phosphorylation also blocks the activation of Phosphoinositide 3-kinase (PI3K), which in turn prevents the phosphorylation and activation of AKT and its downstream effector mTOR.[8][][11] This leads to the inhibition of cell growth and survival signals, promoting apoptosis.[]
Western blot analyses have confirmed that treatment with CH7233163 leads to a persistent, dose-dependent decrease in the phosphorylation levels of EGFR, as well as downstream effectors AKT and ERK1/2 in cells harboring the Del19/T790M/C797S mutation.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CH7233163 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]

